Losartan Impurity 2 is derived from the synthesis processes involved in producing Losartan. It falls under the category of pharmaceutical impurities, which are unintended substances present in drug formulations. These impurities can arise during the manufacturing process or from degradation over time. The classification of this impurity is based on its chemical structure and its relation to the parent compound, Losartan.
The synthesis of Losartan Impurity 2 typically involves several chemical reactions, including reduction, chlorination, and deprotection steps. One common method utilizes 2-n-butyl-4-imidazole aldehyde as a starting material. The process generally includes:
For instance, one synthesis method reported yields a high-purity product through simple reaction conditions with readily available materials .
Losartan Impurity 2 has a complex molecular structure characterized by multiple functional groups, including imidazole rings and alkyl chains. The exact structural formula can vary depending on the specific synthesis route used. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure:
Analytical data typically includes:
Losartan Impurity 2 can participate in various chemical reactions that may alter its structure or lead to further impurities. Key reactions include:
The efficiency of these reactions is monitored using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure high purity levels are maintained throughout the synthesis process .
Losartan Impurity 2 exhibits several notable physical and chemical properties:
Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability .
Losartan Impurity 2 is primarily utilized in pharmaceutical research for quality control purposes. It serves as a reference standard for:
Process-related impurities in sartan pharmaceuticals arise during active pharmaceutical ingredient (API) synthesis or drug product manufacturing. Losartan Impurity 2, specifically identified as N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), belongs to the N-nitrosamine class of genotoxic compounds. This impurity forms through nitrosation reactions between secondary or tertiary amines and nitrosating agents (e.g., nitrites) under specific manufacturing conditions [6]. Its significance stems from:
Table 1: Key Specifications of Losartan Impurity 2 (NMBA)
Property | Specification |
---|---|
Chemical Name | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) |
Molecular Formula | C₅H₁₀N₂O₃ |
Origin | Process-related impurity |
Acceptable Intake Limit (FDA) | 0.96 ppm (interim) |
Risk Categorization | Probable human carcinogen |
The global detection of NMBA in losartan APIs triggered sequential regulatory actions starting in 2019:
Table 2: Timeline of Major Regulatory Actions for NMBA in Losartan
Date | Event | Agency |
---|---|---|
March 2019 | FDA allows temporary distribution of losartan (<9.82 ppm NMBA) | FDA |
June 2019 | Macleods recalls 32 lots of losartan combinations | FDA |
September 2019 | Torrent expands recall to 104 additional lots | FDA |
October 2019 | Warning letter to Torrent for manufacturing violations | FDA |
November 2019 | Warning letter to Mylan for CGMP deviations | FDA |
June 2021 | MHRA recalls losartan batches due to azido impurities | MHRA |
The tetrazole ring in losartan (a key structural motif for angiotensin II receptor binding) serves as the primary site for impurity generation:
1. DMF → Dimethylamine + HCOOH 2. Dimethylamine + NaNO₂ → NDMA 3. NDMA + 4-aminobutyric acid → NMBA
Table 3: Analytical Methods for Tetrazole-Derived Impurities
Impurity Type | Recommended Method | Detection Limit | Scope |
---|---|---|---|
NMBA | Headspace GC-MS | 0.02 ppm | Quantifies volatile nitrosamines |
AZBT | LC-QTOF-MS/MS | 0.05 ppm | Identifies azido derivatives |
Degradation Dimers | 2D-NMR + FTIR | Structural ID | Characterizes novel acid degradants |
The interplay between tetrazole chemistry and manufacturing controls remains critical for impurity mitigation. Modern syntheses avoid DMF/sodium azide to preclude NMBA/AZBT formation, transitioning toward nitrosamine-free routes [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0